Kaerophyllin
Overview
Description
Kaerophyllin is a lignan identified from the methanolic extract of the roots of Chaerophyllum maculatum, also known as spotted cow parsley. It has been studied for its structure and synthesis, demonstrating unique properties and applications in various scientific fields (Mikaya et al., 1981).
Synthesis Analysis
The synthesis of Kaerophyllin involves condensation and alkylation processes to form the dibenzylbutyrolactone-lignan skeleton. This process includes steps such as hydrolysis, resolution with quinine, reduction, and oxidation (Xia et al., 2010).
Molecular Structure Analysis
Kaerophyllin's molecular structure is characterized as A-(trans-3,4-dimethoxybenzylidene)-beta-(3,4-methylenedioxylbenzyl)-gamma-butyrolactone. Advanced techniques like UV, IR, (1)H-NMR, (13)C-NMR, and mass spectra have been used to determine this structure (Mikaya et al., 1981). The absolute configuration of Kaerophyllin was further confirmed by X-ray crystallographic analysis (Khetwal et al., 1993).
Chemical Reactions and Properties
Kaerophyllin's chemical reactions involve the formation of various molecular structures and complexes. These processes are integral to understanding its reactivity and potential applications in different chemical contexts.
Physical Properties Analysis
The physical stability of compounds related to Kaerophyllin, such as theophylline, has been enhanced via crystal engineering strategies. These strategies involve modifying the crystal form to improve physical stability, which is indicative of the potential physical properties of Kaerophyllin itself (Trask et al., 2006).
Chemical Properties Analysis
The chemical properties of Kaerophyllin, particularly its stability and reactivity, can be inferred from the related studies on theophylline and its derivatives. These studies involve exploring the interactions of these compounds with other chemicals and their behavior under various conditions (Yazdani-Elah-Abadi et al., 2017).
Scientific Research Applications
Kaerophyllin has been studied for its protective effects against liver fibrogenesis .
Summary of the Application
Kaerophyllin, a lignan isolated from a traditional Chinese herb, Bupleurum scorzonerifolium, has been found to inhibit hepatic stellate cells (HSCs) activation in vitro . This study evaluated the in vivo role of Kaerophyllin in protecting the liver against injury and fibrogenesis caused by thioacetamide (TAA) in rats .
Methods of Application or Experimental Procedures
Liver fibrosis in Sprague-Dawley rats was induced by intraperitoneal injection of TAA (200 mg/kg) twice per week for 6 weeks . Animals were divided into five groups: vehicle control, TAA control, TAA + low dose Kaerophyllin, TAA + high dose Kaerophyllin and TAA + curcumin groups . Kaerophyllin (10 or 30 mg/kg) or curcumin (150 mg/mL) was given by gavage twice per day consecutively for 4 weeks starting 2 weeks after TAA injection .
Results or Outcomes Obtained
Kaerophyllin significantly protected the liver from injury by reducing serum aspartate transaminase and alanine transaminase levels and by improving the histological architecture and fibrosis score . In addition, Kaerophyllin suppressed inflammation by reducing the mRNA of TNF-α, interleukin-1β (IL-1β) and monocyte chemoattractant protein-1 (MCP-1) genes .
properties
IUPAC Name |
(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKOHFAJPKLSBP-MDNIKOHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kaerophyllin | |
CAS RN |
75590-33-9 | |
Record name | 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methylene)dihydro-, (3E,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075590339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.